6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety linked to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with appropriate aldehydes or ketones to form the benzothiazole moiety . This intermediate is then reacted with triazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the benzothiazole or triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the core structure .
Scientific Research Applications
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
Uniqueness
What sets 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine apart is its unique combination of the benzothiazole and triazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H34N8S2 |
---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C30H34N8S2/c1-5-37(6-2)23-17-13-21(14-18-23)31-27-34-28(32-22-15-19-24(20-16-22)38(7-3)8-4)36-29(35-27)40-30-33-25-11-9-10-12-26(25)39-30/h9-20H,5-8H2,1-4H3,(H2,31,32,34,35,36) |
InChI Key |
OTSTWSJCCLACGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=C(C=C5)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.